N2-Succinoylarginine is a natural product found in Caenorhabditis elegans with data available.

An alkylating agent having a selective immunosuppressive effect on BONE MARROW. It has been used in the palliative treatment of chronic myeloid leukemia (MYELOID LEUKEMIA, CHRONIC), but although symptomatic relief is provided, no permanent remission is brought about. According to the Fourth Annual Report on Carcinogens (NTP 85-002, 1985), busulfan is listed as a known carcinogen.

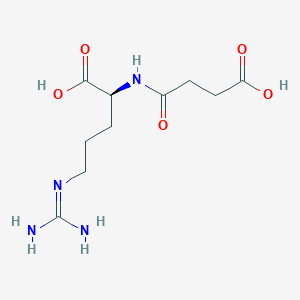

N(2)-succinyl-L-arginine

CAS No.: 2478-02-6

Cat. No.: VC13795841

Molecular Formula: C10H18N4O5

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2478-02-6 |

|---|---|

| Molecular Formula | C10H18N4O5 |

| Molecular Weight | 274.27 g/mol |

| IUPAC Name | 2-(3-carboxypropanoylamino)-5-(diaminomethylideneamino)pentanoic acid |

| Standard InChI | InChI=1S/C10H18N4O5/c11-10(12)13-5-1-2-6(9(18)19)14-7(15)3-4-8(16)17/h6H,1-5H2,(H,14,15)(H,16,17)(H,18,19)(H4,11,12,13) |

| Standard InChI Key | UMOXFSXIFQOWTD-UHFFFAOYSA-N |

| Isomeric SMILES | C(C[C@@H](C(=O)O)NC(=O)CCC(=O)O)CN=C(N)N |

| SMILES | C(CC(C(=O)O)NC(=O)CCC(=O)O)CN=C(N)N |

| Canonical SMILES | C(CC(C(=O)O)NC(=O)CCC(=O)O)CN=C(N)N |

Introduction

Chemical Structure and Physicochemical Properties

N(2)-succinyl-L-arginine (chemical formula: ) arises from the formal condensation of the α-amino group of L-arginine with the carboxyl group of succinic acid . The succinyl moiety introduces a four-carbon dicarboxylate chain, significantly altering the molecule’s solubility and reactivity compared to unmodified arginine. The compound’s average molecular mass is 317.3 g/mol, with a pKa profile influenced by the ionization states of its guanidino group (pKa ~12.5), α-amino group (pKa ~9.0), and carboxylate moieties (pKa ~4.5) .

Structural analyses reveal that the succinyl group adopts a planar conformation, facilitating interactions with enzyme active sites. For instance, in Pseudomonas aeruginosa, the succinyl moiety’s carboxylate groups coordinate with arginine N-succinyltransferase’s catalytic residues, enabling substrate specificity . This structural adaptability underpins its role as a metabolic intermediate and regulatory molecule.

Biosynthesis and Enzymatic Regulation

Arginine N-Succinyltransferase Catalysis

The biosynthesis of N(2)-succinyl-L-arginine is catalyzed by arginine N-succinyltransferase (EC 2.3.1.246), which transfers a succinyl group from succinyl-CoA to the δ-nitrogen of L-arginine . The reaction proceeds as:

This enzyme exhibits strict substrate specificity, rejecting acetyl-CoA or malonyl-CoA as acyl donors . Kinetic studies in P. aeruginosa demonstrate a of 0.8 mM for L-arginine and 0.2 mM for succinyl-CoA, with optimal activity at pH 8.5 .

Genetic and Environmental Regulation

In Bacteroides fragilis, the argF’(bf) gene encodes N-succinyl-L-ornithine transcarbamylase, a downstream enzyme in the succinylated arginine pathway . Disruption of this gene renders the bacterium auxotrophic for arginine, highlighting the pathway’s essentiality . Expression of biosynthetic enzymes is induced by L-arginine and repressed by succinate, linking production to cellular nitrogen status .

Catabolic Pathways and Energy Conservation

The Succinylarginine Pathway

In P. aeruginosa, N(2)-succinyl-L-arginine undergoes a four-step catabolic pathway:

-

Deimination: Conversion to N(2)-succinyl-L-ornithine via arginine deiminase .

-

Transamination: N(2)-succinyl-L-ornithine is transaminated to N-succinylglutamate-5-semialdehyde, utilizing 2-oxoglutarate as the amino acceptor .

-

Dehydrogenation: Oxidation to N-succinylglutamate.

-

Desuccinylation: Hydrolysis to succinate and glutamate, regenerating succinyl-CoA via the TCA cycle .

This pathway enables P. aeruginosa to utilize arginine as a carbon source under aerobic conditions, distinguishing it from other arginine catabolic routes that function in anaerobic stress responses .

Biological Roles and Functional Significance

Nitrogen Metabolism

N(2)-succinyl-L-arginine serves as a nitrogen reservoir in microbes, with its hydrolysis releasing ammonia for biosynthetic processes. In E. coli, intracellular concentrations spike during nitrogen limitation, implicating it in stress adaptation .

Enzyme Inhibition and Allostery

Structural studies of N-succinyl-L-ornithine transcarbamylase (PDB: 2FG6) reveal that N(2)-succinyl-L-arginine analogs bind to a hydrophobic pocket near the active site, competitively inhibiting catalysis . Mutagenesis of residue Leu90 to alanine abolishes succinyl specificity, demonstrating the critical role of side-chain interactions in substrate recognition .

Comparative Analysis of Acylated Arginine Derivatives

| Compound | Acyl Group | Biological Role | Key Organisms |

|---|---|---|---|

| N-acetyl-L-arginine | Acetyl | Protein synthesis, nitric oxide regulation | Homo sapiens, E. coli |

| N-benzoyl-L-arginine | Benzoyl | Protease inhibition, drug design | Synthetic derivatives |

| N(2)-succinyl-L-arginine | Succinyl | Nitrogen metabolism, energy conservation | P. aeruginosa, B. fragilis |

The succinyl group’s dual carboxylates enable unique interactions with metabolic enzymes, distinguishing N(2)-succinyl-L-arginine from mono-carboxylated analogs .

Future Directions and Applications

Therapeutic Targets

Inhibitors targeting arginine N-succinyltransferase could disrupt biofilm formation in P. aeruginosa, offering a novel strategy against antibiotic-resistant infections .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume